2-(2-Nitrophenyl)benzene-1,4-diol
Description
2-(2-Nitrophenyl)benzene-1,4-diol is a para-dihydroxybenzene derivative substituted with a 2-nitrophenyl group at the second position. This compound has garnered attention for its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 15.63–31.25 µg/mL . It also exhibits notable anti-inflammatory and antioxidant properties, making it a candidate for therapeutic development .
Properties
Molecular Formula |
C12H9NO4 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-(2-nitrophenyl)benzene-1,4-diol |
InChI |
InChI=1S/C12H9NO4/c14-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)13(16)17/h1-7,14-15H |
InChI Key |
YSZSHXGFBNWUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)benzene-1,4-diol typically involves the nitration of benzene-1,4-diol followed by the introduction of the nitro group. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process involving the nitration of benzene-1,4-diol. This method ensures consistent quality and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Nitrophenyl)benzene-1,4-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Reactions with halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Biology: It serves as a probe in biological studies to understand oxidative stress and its effects on cellular components. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Nitrophenyl)benzene-1,4-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison
The substituents on the benzene-1,4-diol scaffold significantly influence biological activity and physicochemical properties. Below is a structural comparison with key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antimicrobial potency but may reduce solubility.
- Hydrophobic substituents (e.g., prenyl, heptenyl) improve membrane permeability, critical for antiparasitic activity .
Activity Trends :
- Nitro-substituted analogs excel in antimicrobial and anti-inflammatory roles due to nitro group reactivity .
- Prenylated compounds show superior antiparasitic activity, likely due to enhanced lipophilicity .
Physicochemical Properties
Table 3: Key Physicochemical Parameters
Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
